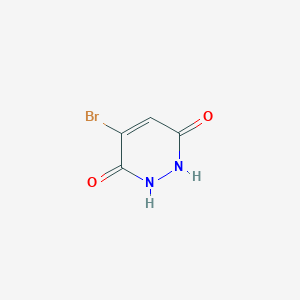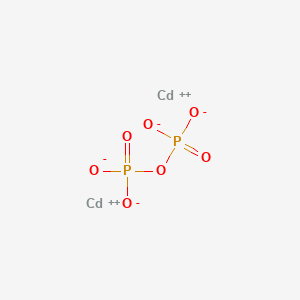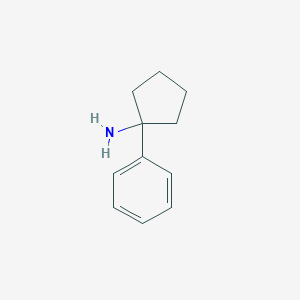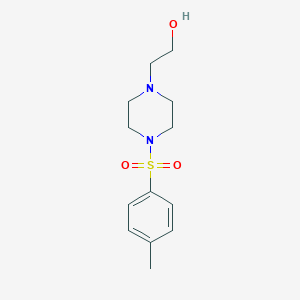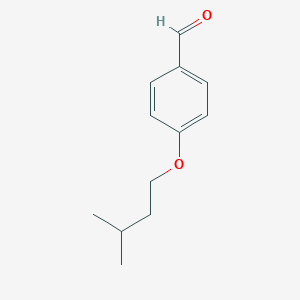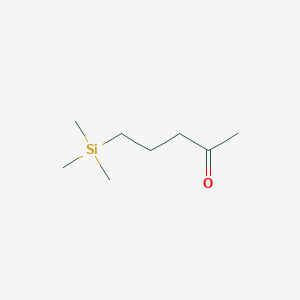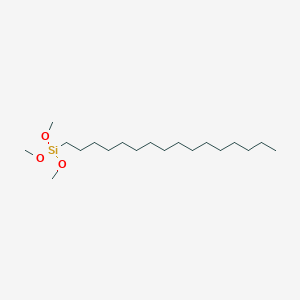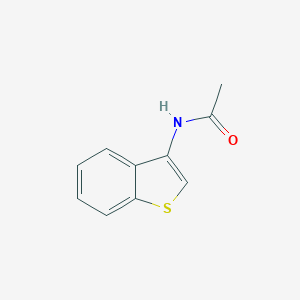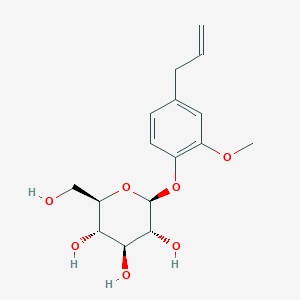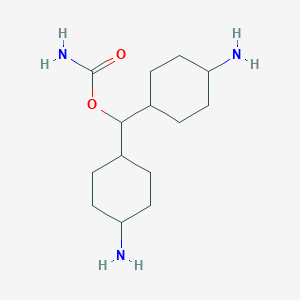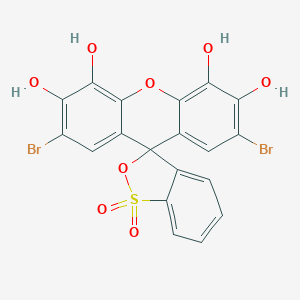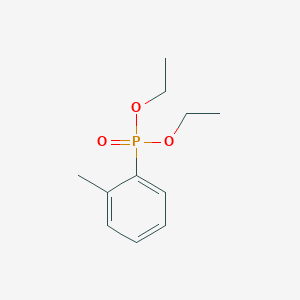![molecular formula C16H18N2 B103244 N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline CAS No. 18150-14-6](/img/structure/B103244.png)
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline, also known as DMPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPPA is a fluorescent ligand that binds to the α7 nicotinic acetylcholine receptor (α7nAChR), a protein that plays a crucial role in various physiological processes. In
Mecanismo De Acción
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline binds to the α7nAChR with high affinity and selectivity. The binding of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline to α7nAChR induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The exact mechanism of action of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline on α7nAChR is not fully understood, but it is believed to involve the stabilization of the receptor in an active state.
Efectos Bioquímicos Y Fisiológicos
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been shown to have various biochemical and physiological effects on α7nAChR. These effects include the modulation of receptor desensitization and the enhancement of receptor activation. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has also been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. These effects suggest that N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline may have potential therapeutic applications in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has several advantages for lab experiments. It is a highly specific and selective ligand for α7nAChR, which allows for the visualization and quantification of the receptor in living cells and tissues. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline is also a fluorescent ligand, which allows for real-time imaging of the receptor in living cells and tissues. However, N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has some limitations for lab experiments. It is a relatively large molecule, which may limit its penetration into certain tissues and cells. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline also has a relatively short half-life, which may limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in scientific research. One potential direction is the development of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline-based probes for the imaging and quantification of α7nAChR in vivo. Another potential direction is the use of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in the study of the role of α7nAChR in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Finally, the development of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline-based drugs for the treatment of these disorders is also a promising future direction.
Métodos De Síntesis
The synthesis of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline involves the reaction of 2-bromopyridine with (E)-1-(dimethylamino)-3-(4-(prop-1-en-2-yl)phenyl)prop-2-en-1-one in the presence of a palladium catalyst. This reaction yields N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in high purity and yield. The synthesis of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been well-established and can be easily reproduced in a laboratory setting.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been used extensively in scientific research as a fluorescent ligand for α7nAChR. The α7nAChR is a protein that is expressed in various tissues and plays a crucial role in various physiological processes, including learning and memory, inflammation, and pain. The binding of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline to α7nAChR allows for the visualization and quantification of the receptor in living cells and tissues. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has also been used to study the pharmacology and physiology of α7nAChR, including its modulation by various drugs and agonists.
Propiedades
Número CAS |
18150-14-6 |
|---|---|
Nombre del producto |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline |
Fórmula molecular |
C16H18N2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline |
InChI |
InChI=1S/C16H18N2/c1-13(15-8-10-17-11-9-15)12-14-4-6-16(7-5-14)18(2)3/h4-12H,1-3H3/b13-12+ |
Clave InChI |
HMJPNNRBGBKUNV-OUKQBFOZSA-N |
SMILES isomérico |
C/C(=C\C1=CC=C(C=C1)N(C)C)/C2=CC=NC=C2 |
SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
SMILES canónico |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



